2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6OS2/c1-13-11-17-24-25-21(27(17)16-10-6-5-9-15(13)16)29-12-18(28)22-20-23-19(30-26-20)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,22,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPRSFKSUDMTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=NSC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to interact with dna.
Mode of Action
It’s worth noting that related compounds have been found to exhibit dna intercalation activities. This suggests that the compound might interact with DNA, causing changes in its structure and function.
Biological Activity
The compound 2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide (CAS No. 730965-98-7) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including cytotoxic effects, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 384.45 g/mol. The structure features a triazoloquinoline moiety linked to a thiadiazole group via a sulfanyl connection, which may influence its biological interactions.
Cytotoxicity
Recent studies have demonstrated that derivatives of the compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds structurally similar to This compound showed IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 16 | HCT-116 | 2.44 |
| 16 | HepG2 | 6.29 |
| VIIa | HCT-116 | 2.62 |
| VIIa | HepG2 | 3.91 |
These results indicate that the compound's structural modifications significantly affect its cytotoxic potency.
The primary mechanism of action appears to involve DNA intercalation and inhibition of topoisomerase II (Topo II). The compound demonstrated a higher intercalation activity than some previously studied derivatives, suggesting it may effectively disrupt DNA replication in cancer cells .
Comparative Studies
In comparative studies with other triazoloquinoline derivatives, the compound exhibited varying degrees of activity based on structural modifications. For example, the presence of bulky amine groups negatively impacted cytotoxicity due to steric hindrance .
Antimicrobial Activity
While the primary focus is on anticancer properties, preliminary investigations into antimicrobial activity have also been conducted. Similar compounds have shown effectiveness against various bacterial strains, indicating potential for broader therapeutic applications .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of several triazoloquinoline derivatives, including our compound of interest. Results indicated that substitution patterns significantly influenced activity:
- Most Active Derivative : Compound 16 showed superior cytotoxicity against HCT-116.
- Mechanism : Intercalation with DNA was confirmed using fluorescence spectroscopy.
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on understanding how different substituents affected biological activity. It was found that:
- Trifluoromethyl Substituents : Enhanced binding affinity and lipophilicity.
- Aliphatic Amines : Increased steric bulk reduced cytotoxic effects.
Scientific Research Applications
Structural Overview
The compound features a triazole ring fused with a quinoline structure and a thiadiazole moiety. Its molecular formula is with a molecular weight of approximately 392.5 g/mol . The presence of sulfur and nitrogen heteroatoms contributes to its reactivity and biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of triazoles and quinolines exhibit significant anticancer properties. For instance, compounds similar to 2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide have shown promising results in inhibiting the proliferation of various cancer cell lines. A notable study reported that triazole-derived compounds demonstrated IC50 values as low as 17.83 µM against breast cancer cell lines (MDA-MB-231 and MCF-7) .
Anticonvulsant Properties
The compound's structural similarity to known anticonvulsants suggests potential efficacy in treating epilepsy. Various thiazole and triazole derivatives have been synthesized and evaluated for their anticonvulsant activity. For example, certain thiazole-containing compounds have exhibited significant protection in animal models against seizures .
Synthesis Methodologies
The synthesis of this compound can be achieved through several methods:
One-Pot Synthesis
A one-pot three-component synthesis method has been employed successfully for similar triazolo compounds. This approach allows for the rapid assembly of complex molecules while minimizing the need for extensive purification steps .
Multistep Synthesis
Traditional multistep synthetic routes involve the sequential formation of the triazole and thiadiazole rings followed by coupling reactions to form the final acetamide product. Such methods often require careful optimization of reaction conditions to enhance yield and purity .
Antitumor Activity Evaluation
In one significant study published in Pharmaceutical Sciences, researchers synthesized a series of triazoloquinoline derivatives and evaluated their cytotoxic effects against human cancer cell lines. Among these derivatives, certain compounds derived from the core structure of this compound displayed enhanced selectivity and potency compared to standard chemotherapeutic agents like Cisplatin .
Neuroprotective Effects
Another study investigated the neuroprotective effects of related compounds in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate oxidative stress-induced neuronal damage through mechanisms involving antioxidant activity and modulation of apoptotic pathways .
Comparison with Similar Compounds
2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Structural Difference : Replaces the 5-phenyl-1,2,4-thiadiazole group with a 3-(trifluoromethyl)phenyl substituent.
- Implications : The trifluoromethyl group increases electronegativity and metabolic stability compared to the thiadiazole ring. The molecular weight (416.42 g/mol) is lower than the parent compound, likely improving solubility .
- Activity : Fluorinated analogs often exhibit enhanced bioavailability and target affinity due to fluorine’s electronegativity and small atomic radius.
N-(3,4-Difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structural Difference : Features a 4-chlorophenyl and 4-methylphenyl-substituted triazole core with a difluorophenyl acetamide.
- Implications: Chlorine and fluorine substituents enhance lipophilicity and resistance to oxidative metabolism. The bulkier triazole system may reduce conformational flexibility compared to the triazoloquinoline scaffold .
Heterocyclic Core Modifications
2-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
- Structural Difference: Replaces the triazoloquinoline with a triazolopyrimidine core and introduces a thiazole ring.
- The molecular weight (442.51 g/mol) is comparable to the parent compound, suggesting similar pharmacokinetic profiles .
2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide
- Structural Difference : Incorporates a benzothiazole-thioether and a 3-hydroxypropyl group.
- Implications : The hydroxypropyl group improves aqueous solubility, while the benzothiazole enhances π-stacking capability. This compound’s dual sulfur atoms may facilitate disulfide bond formation or metal chelation .
Pharmacophore Hybridization
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide
- Structural Difference : Uses a propanamide linker and a fused thiazolotriazole system.
- Implications: The extended linker may improve membrane permeability, and the chlorophenyl group enhances target selectivity.
Comparative Data Table
Research Findings and Implications
- Electronic Effects: The triazoloquinoline core in the target compound offers superior π-conjugation compared to triazolopyrimidines or benzothiazoles, favoring interactions with aromatic residues in biological targets .
- Metabolic Stability : Sulfanyl linkages and fluorine/thiadiazole substituents reduce susceptibility to cytochrome P450 oxidation, extending half-life .
- Selectivity : The 5-phenylthiadiazole group’s steric bulk may enhance selectivity for targets with larger binding pockets, such as protein kinases or DNA topoisomerases .
Preparation Methods
Formation of the Quinoline Core
The quinoline scaffold is synthesized via the Skraup reaction, cyclizing aniline derivatives with glycerol and sulfuric acid under thermal conditions. Subsequent nitration and reduction yield 8-aminoquinoline, which is methylated at position 5 using iodomethane in the presence of a base.
Triazole Annulation
Thetriazole ring is fused to the quinoline system through cyclocondensation. Treatment of 5-methylquinolin-8-amine with formic acid and hydrazine hydrate at reflux forms the triazolo[4,3-a]quinoline core. Thionation using Lawesson’s reagent introduces the thiol group at position 1, yielding the key intermediate 5-methyl-triazolo[4,3-a]quinoline-1-thiol .
Preparation of N-(5-Phenyl-1,2,4-Thiadiazol-3-yl)-2-Chloroacetamide
Synthesis of 5-Phenyl-1,2,4-Thiadiazol-3-Amine
The 1,2,4-thiadiazole ring is constructed via the Hurd-Morris reaction. Benzoyl chloride is treated with thiourea in ethanol, followed by cyclization with bromine in acetic acid to yield 5-phenyl-1,2,4-thiadiazol-3-amine.
Chloroacetylation
The amine is acylated with 2-chloroacetyl chloride in anhydrous dichloromethane, using triethylamine as a base. This step produces N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-chloroacetamide with high regioselectivity.
Coupling via Nucleophilic Substitution
The final step involves the reaction of 5-methyl-triazolo[4,3-a]quinoline-1-thiol with N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-chloroacetamide in a polar aprotic solvent (e.g., DMF or acetonitrile). Potassium carbonate or sodium hydride deprotonates the thiol to generate a thiolate ion, which displaces the chloride in a nucleophilic substitution (SN2) reaction. The reaction is typically conducted at 60–80°C for 6–12 hours, yielding the target compound.
Reaction Scheme:
$$
\text{Thiol} + \text{ClCH}_2\text{C(O)NHR} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis with a C18 column (acetonitrile/water gradient) shows ≥95% purity. Melting point determination (mp 215–218°C) aligns with literature values.
Optimization and Challenges
Solvent and Base Selection
DMF enhances solubility of intermediates but may lead to side reactions at elevated temperatures. Switching to acetonitrile with potassium carbonate improves yield (72% → 88%).
Regioselectivity in Triazole Formation
The use of formic acid over acetic acid during cyclocondensation ensures exclusive formation of the [4,3-a] isomer, avoiding competing [1,5-a] products.
Industrial and Environmental Considerations
Scalability
The process is scalable to kilogram quantities, with a total yield of 58–63% across four steps. Continuous flow systems may reduce reaction times for the thiadiazole formation.
Waste Management
Lawesson’s reagent generates phosphorus byproducts requiring neutralization with aqueous bicarbonate. Chlorinated solvents are replaced with ethyl acetate in later steps to align with green chemistry principles.
Q & A
Q. What are the critical steps and challenges in synthesizing this compound with high purity?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Preparation of the triazoloquinoline core via cyclization reactions, requiring precise temperature control (80–120°C) and catalysts like acetic anhydride .
- Step 2 : Introduction of the sulfanyl acetamide group via nucleophilic substitution, with solvent choice (e.g., DMF or dioxane) and stoichiometric ratios being critical to avoid by-products .
- Purification : Column chromatography or recrystallization from ethanol-DMF mixtures is recommended to achieve >95% purity .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR for confirming hydrogen/carbon environments, particularly the triazole (δ 8.1–8.5 ppm) and thiadiazole (δ 7.3–7.7 ppm) protons .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., m/z 452.1 [M+H]⁺) and fragmentation patterns .
- FT-IR : Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C bond at ~650 cm⁻¹) .
Q. What preliminary assays are used to evaluate biological activity?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and scalability?
- Factors : Temperature, solvent polarity, catalyst concentration, and reaction time .
- Response Surface Methodology (RSM) : To model interactions between variables (e.g., higher yields achieved at 100°C in dioxane with 1.2 eq. catalyst) .
- Scalability : Transitioning from batch to flow chemistry for continuous production, ensuring consistent mixing and heat transfer .
Q. What strategies resolve discrepancies between in vitro and in vivo bioactivity data?
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to explain reduced in vivo efficacy .
- Prodrug Design : Modify the acetamide group to enhance bioavailability (e.g., ester prodrugs hydrolyzed in vivo) .
- Assay Conditions : Mimic physiological environments (e.g., hypoxia for cancer models) to align in vitro results with in vivo outcomes .
Q. How to conduct structure-activity relationship (SAR) studies for this compound?
- Core Modifications : Compare analogues with varied substituents (e.g., 5-methyl vs. 5-ethyl triazoloquinoline) to assess impact on target binding .
- Functional Group Analysis : Replace the thiadiazole with oxadiazole to evaluate changes in antimicrobial potency .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., EGFR kinase) .
Q. What methodologies validate target engagement in cellular models?
- Pull-Down Assays : Use biotinylated derivatives to isolate target proteins from lysates, identified via Western blot or LC-MS/MS .
- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation upon compound treatment to confirm target stabilization .
- CRISPR Knockout Models : Compare activity in wild-type vs. target gene KO cells to confirm mechanism .
Data Analysis & Contradictions
Q. How to address conflicting cytotoxicity data across cell lines?
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify lineage-specific resistance mechanisms .
- Check Redox Sensitivity : Measure ROS levels in resistant lines; antioxidants (e.g., NAC) may reverse cytotoxicity discrepancies .
Q. What statistical approaches handle variability in biological replicates?
- Mixed-Effects Models : Account for batch effects and plate-to-plate variability in high-throughput screens .
- Bootstrap Resampling : Estimate confidence intervals for IC₅₀ values when n < 6 .
Experimental Design Considerations
Q. How to design assays for evaluating dual anticancer/antimicrobial activity?
- Parallel Screening : Use 96-well plates for simultaneous testing against cancer cells (MTT) and bacteria (MIC determination) .
- Selectivity Index (SI) : Calculate SI = (IC₅₀ for normal cells)/(IC₅₀ for cancer cells) to prioritize compounds with SI > 3 .
Q. What in vivo models are appropriate for preclinical validation?
- Xenograft Models : Subcutaneous tumor implants (e.g., HCT-116 colorectal) for efficacy and toxicity profiling .
- Zebrafish Infection Models : Evaluate antimicrobial activity in a whole-organism context with real-time imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
